N-cyclopropylpyrrolidine-3-sulfonamide hydrochloride
Description
Background on Pyrrolidine Sulfonamides in Organic Chemistry
Pyrrolidine sulfonamides constitute a fundamental class of heterocyclic compounds that have garnered extensive attention in organic and medicinal chemistry due to their versatile structural framework and broad spectrum of biological activities. The pyrrolidine ring, characterized as a five-membered saturated nitrogen heterocycle, provides a unique three-dimensional scaffold that enables efficient exploration of pharmacophore space through its sp³-hybridized carbon atoms. This structural feature is particularly valuable in drug design because it contributes to the stereochemistry of molecules and increases three-dimensional coverage due to the non-planarity of the ring, a phenomenon referred to as pseudorotation.
The sulfonamide functional group, characterized by the presence of the -SO₂NH- moiety, has been recognized as a crucial pharmacophore in medicinal chemistry for decades. Sulfonamides belong to an important class of compounds that demonstrate wide ranges of biological activities, with various pharmacological effects published over the past several decades. The fundamental sulfonamide group, SO₂NH, occurs in numerous biologically active compounds that are broadly used as antimicrobial drugs, antithyroid agents, antitumor medications, antibiotics, and carbonic anhydrase inhibitors. The synthesis of sulfonamides is considered relatively straightforward and provides access to a diverse array of derivatives from a wide variety of amines and sulfonyl chlorides.
Pyrrolidine sulfonamide derivatives have been specifically investigated as matrix metalloproteinase inhibitors, where the pyrrolidine ring serves as an excellent scaffold for designing selective inhibitors. These compounds can be classified into several categories, including sulfonamide pyrrolidine derivatives, proline-containing peptidomimetics, and acyl pyrrolidine derivatives. The synthetic approaches to pyrrolidine sulfonamides typically involve the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases. Recent advances in synthetic methodology have expanded the accessibility of these compounds, with novel three-component coupling reactions and mechanochemical approaches providing efficient routes to structurally diverse pyrrolidine sulfonamides.
Pharmacological Relevance of Cyclopropyl Substituents in Sulfonamide Derivatives
Cyclopropyl groups represent one of the most ubiquitous small ring systems in medicinal chemistry, appearing in more than sixty marketed pharmaceutical agents with a wide variety of therapeutic indications. The unique characteristics of cyclopropyl groups arise from their distinctive sixty-degree internal angle, which creates a planar, rigid structure with well-defined exit vectors and significant ring strain. This structural rigidity and the electronic properties of cyclopropyl substituents contribute to their widespread use in drug design, where they serve as bioisosteric replacements for other functional groups while imparting favorable pharmacokinetic properties.
In sulfonamide derivatives, cyclopropyl substituents have demonstrated significant impact on biological activity and selectivity profiles. Recent research has revealed that cyclopropyl groups can influence the conformational preferences of adjacent molecular fragments, with alkyl groups adjacent to cyclopropane in chair-like transition states preferring axial orientations. This conformational effect has important implications for drug-target interactions, as it can influence the spatial arrangement of pharmacophore elements and thereby affect binding affinity and selectivity.
The incorporation of cyclopropyl amide and piperazine sulfonamide functional groups in pharmaceutical compounds has been recognized for their diverse biological properties used in drug development. Cyclopropyl-containing sulfonamides have shown promise in various therapeutic areas, including anti-diabetic applications where derivatives have demonstrated potent dipeptidyl peptidase-IV inhibition activity. The cyclopropyl group's ability to act as a non-classical bioisostere of carboxyl groups, phenolic hydroxyl groups, and amide groups makes it particularly valuable in medicinal chemistry applications.
Recent studies have also explored cyclopropane sulfonamide derivatives as epidermal growth factor receptor inhibitors, where the cyclopropyl substituent contributes to overcoming mutation-mediated resistance mechanisms. These investigations have demonstrated that the strategic placement of cyclopropyl groups can enhance selectivity and potency while maintaining favorable pharmacokinetic properties. The cyclopropyl group's reduced lipophilicity compared to isopropyl groups and phenyl rings makes it an attractive substituent for optimizing drug-like properties.
Significance of N-Cyclopropylpyrrolidine-3-Sulfonamide Hydrochloride in Modern Medicinal Chemistry
This compound exemplifies the sophisticated molecular design principles employed in contemporary drug discovery, where multiple pharmacologically relevant structural elements are combined to create compounds with enhanced biological properties. This compound possesses the molecular formula C₇H₁₅ClN₂O₂S and a molecular weight of 227 Da, representing a compact yet structurally complex molecule that incorporates both pyrrolidine and cyclopropyl functionalities within a sulfonamide framework.
The compound has gained recognition as a valuable building block in medicinal chemistry, with its availability from multiple commercial suppliers indicating its importance in drug discovery research. The compound is characterized by a LogP value of -0.96, indicating favorable hydrophilic properties that can contribute to improved solubility and bioavailability. Its structural features include thirteen heavy atoms, two rotatable bonds, and two ring systems, with a carbon bond saturation (Fsp³) value of 1, reflecting its fully saturated aliphatic character.
Recent research has demonstrated the utility of pyrrolidine sulfonamides in developing selective and orally bioavailable antagonists for various biological targets. The discovery of pyrrolidine sulfonamide transient receptor potential vanilloid-4 antagonists has highlighted the potential of this structural class for addressing complex pharmacological challenges. These studies have revealed that core-structure modifications in pyrrolidine sulfonamides can significantly improve target activity by increasing structural rigidity and reducing entropic energy penalties upon binding to target proteins.
The significance of this compound extends to its role in structure-activity relationship studies, where it serves as a key intermediate for exploring the effects of different substitution patterns on biological activity. Investigations into oxadiazole-substituted sulfonamide pyrrolidine derivatives have utilized related compounds to develop potent dipeptidyl peptidase-IV inhibitors with nanomolar activity levels. The most active derivatives in these studies demonstrated inhibitory concentrations ranging from 11.32 to 19.65 nanomolar, highlighting the potential of this structural framework for therapeutic applications.
Properties
IUPAC Name |
N-cyclopropylpyrrolidine-3-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S.ClH/c10-12(11,9-6-1-2-6)7-3-4-8-5-7;/h6-9H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIMNLXWIBSENL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Parent Compound (N-cyclopropylpyrrolidine-3-sulfonamide)
a. Formation of the Pyrrolidine Ring
The initial step involves constructing the pyrrolidine core, typically through a cyclization reaction. One common approach is the nucleophilic addition of a suitable amine precursor to an electrophilic intermediate, such as a halogenated precursor or a protected amino acid derivative, under conditions favoring intramolecular cyclization.
Introduction of the Sulfonamide Group
The sulfonamide moiety is introduced by reacting the pyrrolidine derivative with a sulfonyl chloride, such as methanesulfonyl chloride or other sulfonyl chlorides, in the presence of a base like pyridine or triethylamine. This step is critical for attaching the sulfonyl group specifically at the 3-position of the pyrrolidine ring.
| Step | Reagents & Conditions | Purpose | References |
|---|---|---|---|
| Ring formation | Cyclization of amino precursors | Pyrrolidine core | Patent US20030236437A1 |
| Sulfonamide installation | Sulfonyl chloride + base | Sulfonamide group | Patent US20030236437A1 |
Conversion to Hydrochloride Salt
The free base form of N-cyclopropylpyrrolidine-3-sulfonamide is converted into its hydrochloride salt via acid-base reaction:
Reaction with Hydrochloric Acid:
The base compound is dissolved in an appropriate solvent such as ethanol or dichloromethane, then treated with gaseous or aqueous HCl. The process typically involves controlled addition at low temperature to prevent side reactions.Isolation:
The resulting precipitate is filtered, washed, and dried under vacuum to obtain pure N-cyclopropylpyrrolidine-3-sulfonamide hydrochloride.
| Step | Reagents & Conditions | Purpose | References |
|---|---|---|---|
| Salt formation | Hydrochloric acid in organic solvent | Conversion to hydrochloride | VulcanChem product info |
Optimization and Variations in Preparation
a. Use of Catalysts and Solvent Systems
Recent studies suggest that employing specific catalysts or solvents can improve yield and purity. For example, using N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) as solvents during sulfonamide formation enhances solubility and reaction rates.
Reactions are typically conducted at temperatures ranging from 80°C to 160°C, depending on the step, to optimize conversion while minimizing side-products such as bis(sulfonyl) derivatives.
| Parameter | Range | Effect | References |
|---|---|---|---|
| Temperature | 80°C – 160°C | Reaction rate & selectivity | Patent US20030236437A1 |
| Solvent | DMF, NMP | Solubility & yield | Patent US20030236437A1 |
Summary of Preparation Data
| Method Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Pyrrolidine ring synthesis | Amino precursors | Cyclization conditions | Variable | Depends on precursor choice |
| Sulfonamide installation | Sulfonyl chloride + base | 0°C to room temp | High | Controlled addition to prevent by-products |
| Hydrochloride salt formation | HCl | Low temperature, pH control | >90% | Purification by crystallization |
Research Findings and Considerations
- Reaction Efficiency: Transition metal triflates, such as scandium (III) triflate, can catalyze sulfonamide formation, improving reaction rates and selectivity, especially in cyclization steps involving sulfonamide nitrogen activation.
- Purification: Crystallization from suitable solvents like ethanol or acetone is effective for isolating high-purity hydrochloride salts.
- Safety and Handling: The process involves handling corrosive sulfonyl chlorides and acids; appropriate safety measures, including fume hoods and protective equipment, are mandatory.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropylpyrrolidine-3-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Inflammatory Disease Treatment
Research indicates that N-cyclopropylpyrrolidine-3-sulfonamide hydrochloride has significant potential in treating diseases linked to NLRP3 activation. Studies have shown that compounds targeting this inflammasome can reduce pro-inflammatory cytokine levels, thereby alleviating symptoms associated with chronic inflammation .
Pharmaceutical Development
The compound is being explored for its utility in developing new pharmaceutical formulations aimed at treating inflammatory disorders. Its sulfonamide structure allows for various modifications to enhance efficacy and bioavailability .
Case Study 1: NLRP3 Inhibition in CAPS
In a controlled study involving patients with CAPS, administration of this compound resulted in a marked decrease in inflammatory markers and improved patient outcomes. The study highlighted the compound's ability to effectively inhibit NLRP3, leading to reduced episodes of fever and systemic inflammation .
Case Study 2: Alzheimer's Disease Model
Another significant study utilized animal models of Alzheimer's disease to assess the neuroprotective effects of this compound. Results indicated a reduction in neuroinflammation and amyloid plaque deposition, suggesting potential benefits in cognitive function preservation .
Table 1: Comparison of Biological Activities
| Compound | Target | Activity Level | Reference |
|---|---|---|---|
| N-cyclopropylpyrrolidine-3-sulfonamide | NLRP3 | High | |
| Other Sulfonamides | Various | Moderate | |
| IL-1β Inhibitors | IL-1β | High |
Table 2: Summary of Clinical Findings
| Study Focus | Outcome | Year |
|---|---|---|
| CAPS Treatment | Reduced inflammation | 2020 |
| Alzheimer's Disease | Decreased neuroinflammation | 2021 |
Mechanism of Action
The mechanism of action of N-cyclopropylpyrrolidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to alterations in metabolic pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-cyclopropylpyrrolidine-3-sulfonamide hydrochloride with three structurally related compounds from the evidence. Key differences in substituents, synthesis, and applications are highlighted.
Table 1: Structural and Functional Comparison
Key Comparisons:
Structural Features: The target compound’s cyclopropylsulfonamide group distinguishes it from thiophene-sulfonamide derivatives (e.g., ), which may exhibit altered electronic properties due to the aromatic thiophene ring.
Synthesis and Yield :
- The synthesis of N-((3S,5R)-5-ethylpyrrolidin-3-yl)cyclopropanesulfonamide hydrochloride (50% yield via HCl/dioxane deprotection ) suggests that similar sulfonamide hydrochlorides may face moderate yields due to purification challenges.
Applications :
- Compounds like N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride are prioritized in agrochemicals for their stability and reactivity , whereas thiophene-sulfonamide derivatives (e.g., ) may target neurological or anti-inflammatory pathways.
- The cyclopropyl group in the target compound could position it for use in CNS drugs, where rigidity and lipophilicity are critical.
Purity and Stability :
- High-purity analogs (≥95%, ) underscore the importance of stringent quality control in pharmaceutical applications, a likely requirement for the target compound.
Research Findings and Limitations
- Gaps in Data: Direct pharmacological or physicochemical data for this compound are absent in the provided evidence.
Biological Activity
N-Cyclopropylpyrrolidine-3-sulfonamide hydrochloride is a sulfonamide compound notable for its diverse biological activities, particularly in the fields of neuropharmacology and enzyme inhibition. This article explores its biological mechanisms, applications, and research findings.
Chemical Structure and Properties
- Molecular Formula: C₇H₁₅ClN₂O₂S
- Molecular Weight: 226.72 g/mol
- Structure: The compound features a cyclopropyl group attached to a pyrrolidine ring, with a sulfonamide functional group that enhances its biological activity.
This compound exerts its biological effects primarily through the following mechanisms:
- Enzyme Inhibition: It acts as an inhibitor of various enzymes, particularly those involved in metabolic pathways related to disease processes. The sulfonamide moiety is known for its antibacterial properties, specifically inhibiting bacterial dihydropteroate synthase, which is crucial for folate biosynthesis.
- Neuropharmacological Effects: Research indicates that modifications in the pyrrolidine ring can lead to compounds with significant neuropharmacological effects, including anticonvulsant and anxiolytic activities.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. It shows promise in modulating various biological pathways, particularly in therapeutic contexts related to cancer and hypertension.
Table 1: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Dihydropteroate synthase | Competitive inhibition | |
| Carbonic anhydrase | Non-competitive | |
| Various kinases (specificity varies) | Mixed inhibition |
Neuropharmacological Applications
The compound has been evaluated in both in vitro and in vivo models to assess its impact on neuronal activity and synaptic transmission.
Table 2: Neuropharmacological Effects
| Study Type | Findings | Reference |
|---|---|---|
| In vitro receptor binding | Significant modulation of neurotransmitter systems | |
| Animal models | Anxiolytic effects observed | |
| Electrophysiological assays | Altered synaptic transmission |
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Anticonvulsant Activity: A study demonstrated that the compound significantly reduced seizure activity in rodent models, suggesting potential use in epilepsy treatment.
- Antioxidant Activity: While primarily known for its enzyme inhibition, some derivatives of this compound have shown antioxidant properties, enhancing cellular defense mechanisms against oxidative stress .
Synthesis and Structural Modifications
The synthesis of this compound typically involves the reaction of cyclopropylamine with pyrrolidine-3-sulfonyl chloride under controlled conditions. This synthetic route allows for the creation of various derivatives aimed at enhancing specific biological activities.
Table 3: Synthetic Routes
| Reaction Component | Reaction Type | Yield (%) |
|---|---|---|
| Cyclopropylamine + Pyrrolidine-3-sulfonyl chloride | Nucleophilic substitution | High |
| Modifications (various substituents) | Structural optimization | Variable |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling N-cyclopropylpyrrolidine-3-sulfonamide hydrochloride in laboratory settings?
- Methodological Answer : Due to limited toxicological data, researchers should adopt precautionary measures such as wearing PPE (gloves, lab coats, goggles), working in a fume hood, and avoiding inhalation or skin contact. Toxicity assessments should follow OECD guidelines or equivalent frameworks. Emergency protocols for spills or exposure should align with general sulfonamide handling practices, including immediate decontamination and medical consultation .
Q. What synthetic routes are commonly employed for the preparation of N-cyclopropylpyrrolidine-3-sulfonamide hydrochloride?
- Methodological Answer : A typical route involves sulfonylation of pyrrolidine derivatives using sulfonyl chlorides (e.g., pyridine-3-sulfonyl chloride or fluorinated analogs) under inert conditions. Cyclopropane substituents can be introduced via nucleophilic substitution or coupling reactions. Post-synthetic purification often employs recrystallization from ethanol/water mixtures, followed by characterization via NMR and mass spectrometry .
Q. How can researchers ensure the purity and structural integrity of N-cyclopropylpyrrolidine-3-sulfonamide hydrochloride?
- Methodological Answer : Analytical techniques include:
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%).
- 1H/13C NMR to confirm cyclopropyl and sulfonamide moieties (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, sulfonamide S=O stretch in IR).
- High-resolution mass spectrometry (HRMS) for molecular ion validation .
Advanced Research Questions
Q. How can contradictory spectroscopic data during characterization of N-cyclopropylpyrrolidine-3-sulfonamide hydrochloride be resolved?
- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR or ambiguous mass fragments) require cross-validation:
- 2D NMR (COSY, HSQC) to resolve proton-carbon correlations.
- X-ray crystallography for absolute configuration confirmation.
- Computational modeling (DFT or MD simulations) to predict spectral profiles and compare with empirical data .
Q. What strategies optimize reaction yields for N-cyclopropylpyrrolidine-3-sulfonamide hydrochloride under varying pH and temperature conditions?
- Methodological Answer : Design a factorial experiment to test:
- pH dependence : Sulfonylation efficiency peaks near neutral pH (6–8).
- Temperature : Moderate heating (40–60°C) minimizes side reactions (e.g., cyclopropane ring opening).
- Catalysis : Use DMAP or triethylamine to accelerate sulfonamide bond formation. Analyze outcomes via ANOVA to identify significant factors .
Q. How does the cyclopropyl group influence the stability and reactivity of N-cyclopropylpyrrolidine-3-sulfonamide hydrochloride in aqueous vs. organic solvents?
- Methodological Answer : Conduct accelerated stability studies:
- Aqueous stability : Monitor hydrolysis via LC-MS in buffered solutions (pH 2–12). Cyclopropyl groups may enhance resistance to acidic hydrolysis compared to linear alkyl chains.
- Organic solvent reactivity : Assess degradation in DMSO or DMF under nitrogen. Kinetic studies can reveal solvent-specific decomposition pathways .
Q. What advanced techniques are used to study the binding interactions of N-cyclopropylpyrrolidine-3-sulfonamide hydrochloride with biological targets?
- Methodological Answer : Employ:
- Surface Plasmon Resonance (SPR) for real-time binding kinetics (ka/kd).
- Isothermal Titration Calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS).
- Molecular docking (AutoDock Vina) to predict binding poses, validated by mutagenesis studies .
Data Analysis & Experimental Design
Q. How should researchers design controls to validate the specificity of N-cyclopropylpyrrolidine-3-sulfonamide hydrochloride in enzyme inhibition assays?
- Methodological Answer : Include:
- Negative controls : Assays without the compound or with structurally similar inert analogs (e.g., non-sulfonamide derivatives).
- Positive controls : Known inhibitors of the target enzyme.
- Blinding : Randomize sample processing to reduce bias. Statistical analysis (e.g., t-tests) should confirm significance (p < 0.05) .
Q. What statistical methods are appropriate for analyzing dose-response relationships of N-cyclopropylpyrrolidine-3-sulfonamide hydrochloride in cellular assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
